molecular formula C8H19ClN2O2 B1374529 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride CAS No. 1236255-38-1

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride

Cat. No. B1374529
M. Wt: 210.7 g/mol
InChI Key: FRXVVTADUKZJDM-UHFFFAOYSA-N
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Description

The compound “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride” seems to be a type of organic compound, likely to be used in chemical reactions1. However, the exact description and uses of this specific compound are not available in the sources I found1.



Synthesis Analysis

While I couldn’t find the exact synthesis process for “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride”, there is a related process for synthesizing a similar compound, “(±)-2-Amino-N- [2- (2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride”. This process involves reacting 1- (2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water1.



Molecular Structure Analysis

The molecular structure of “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride” is not available in the sources I found. However, a similar compound, “2-Aminoethyl methacrylate hydrochloride”, has a linear formula of H2C=C(CH3)CO2CH2CH2NH2 · HCl2.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride” are not available in the sources I found. However, the related compound “(±)-2-Amino-N- [2- (2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride” is synthesized through a series of reactions involving acylation, reduction, and conversion to the corresponding hydrochloride salt1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride” are not available in the sources I found. However, a similar compound, “2-Aminoethyl methacrylate hydrochloride”, has a melting point of 102-110 °C4.


Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • Anticonvulsant Activities : The compound's derivatives, primarily amino acid derivatives (PAADs), have shown pronounced activities in animal models for anticonvulsant effects. This includes surpassing the efficacy of phenobarbital in maximal electroshock seizure (MES) tests (King et al., 2011).

Crystallography and Chemical Synthesis

  • Crystal Structure Analysis : The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide has been characterized crystallographically, linking two enantiomers into a three-dimensional network (Yin, 2010).

Biomedical Applications

  • Hydrogel Development : The compound's derivatives have been used in the synthesis of pH- and temperature-responsive hydrogels for potential applications in tissue engineering and drug delivery (Xu, Kang, & Neoh, 2006).

Synthetic Chemistry

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing new chemical entities using this compound's derivatives, which could potentially lead to the development of new drugs or materials (Mohammad et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors : Amino acid compounds, including derivatives of 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride, have been studied for their potential as corrosion inhibitors in various metal surfaces (Gómez et al., 2005).

Fluorescence Studies

  • Binding with Bovine Serum Albumin : Derivatives have been synthesized and their interactions with bovine serum albumin (BSA) investigated, providing insights into fluorescence binding and potential biomedical applications (Meng et al., 2012).

Safety And Hazards

The safety and hazards of “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride” are not available in the sources I found. However, safety data sheets for similar compounds can provide useful information on handling, storage, and disposal56.


Future Directions

The future directions of “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride” are not available in the sources I found. However, the related compound “(±)-2-Amino-N- [2- (2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride” has been patented for its synthesis process, indicating potential future research and development in this area1.


Please note that this information is based on the closest available compounds and may not accurately represent “2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride”. For accurate information, please consult with a professional or conduct further research.


properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10(3)4-5-11;/h6-7,11H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVVTADUKZJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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